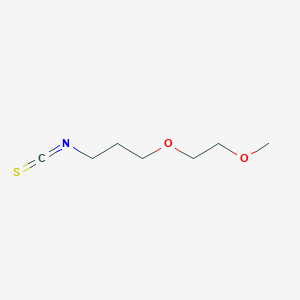![molecular formula C16H26O2P+ B14261722 Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium CAS No. 189083-87-2](/img/structure/B14261722.png)
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium is a complex organophosphorus compound It is characterized by the presence of a methoxy group, an oxo group, and a 2,4,6-tri(propan-2-yl)phenyl group attached to a phosphanium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylphosphine with methoxy and oxo reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reagents and solvents. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. Purification of the product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphonium salts.
科学的研究の応用
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.
類似化合物との比較
Similar Compounds
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphine
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphonium chloride
- Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphonium bromide
Uniqueness
Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
特性
CAS番号 |
189083-87-2 |
|---|---|
分子式 |
C16H26O2P+ |
分子量 |
281.35 g/mol |
IUPAC名 |
methoxy-oxo-[2,4,6-tri(propan-2-yl)phenyl]phosphanium |
InChI |
InChI=1S/C16H26O2P/c1-10(2)13-8-14(11(3)4)16(19(17)18-7)15(9-13)12(5)6/h8-12H,1-7H3/q+1 |
InChIキー |
XZOQITXRNJJLRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[P+](=O)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


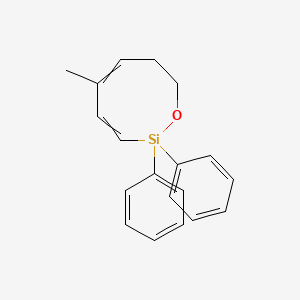
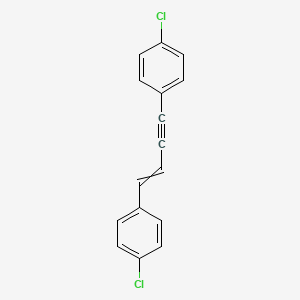
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
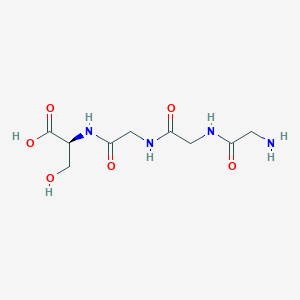
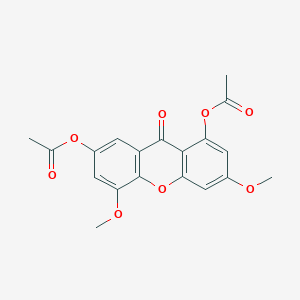
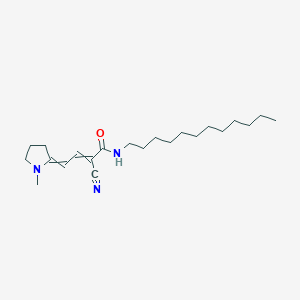
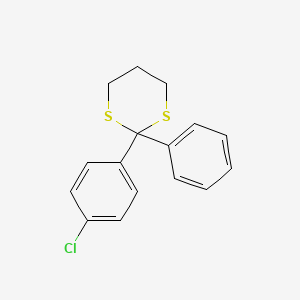
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
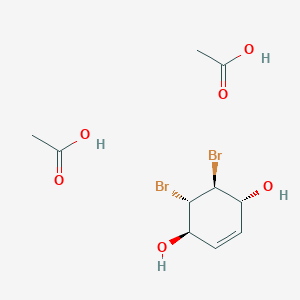
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

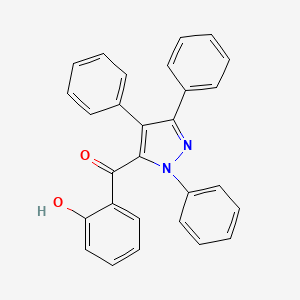
![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
